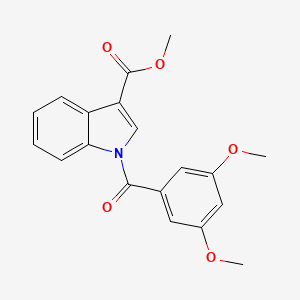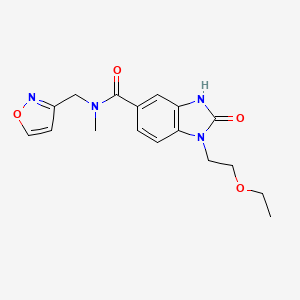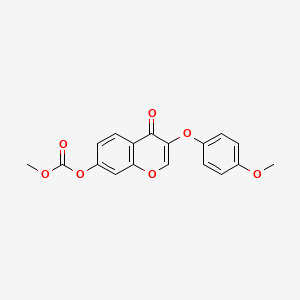![molecular formula C16H12Cl2N4OS B5519223 4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)
4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H12Cl2N4OS and its molecular weight is 379.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.0108876 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Analysis
Experimental and Theoretical Analysis of Intermolecular Interactions
Research into derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, highlights their biological activity and the presence of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These studies not only provide insights into the structural behavior of these compounds but also into their potential biological functions, supported by detailed thermal, spectroscopic, and quantum mechanical analyses (Shukla et al., 2014).
Drug Design and Pharmacology
Conformational Analysis and Drug Potential Exploration
Investigations into the structural aspects and biological activities of triazole derivatives, including analyses on optimized geometry, spectroscopy, and molecular docking, suggest these compounds' inhibitory activity against tuberculosis, opening avenues for novel anti-TB drugs (Kumar et al., 2021).
Synthesis and Biological Activities of Triazole Derivatives
A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial activities. These compounds, with modifications such as Schiff bases and Mannich bases, have shown promise as anti-inflammatory, analgesic, antibacterial, and antifungal agents, underscoring the therapeutic potential of triazole derivatives in drug design and development (Sujith et al., 2009).
Material Science and Corrosion Inhibition
Corrosion Inhibition for Mild Steel
Research into Schiff’s bases of pyridyl substituted triazoles demonstrates their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, through adsorption and forming protective layers on the steel surface, significantly reduce corrosion, indicating their potential industrial applications in protecting metal surfaces (Ansari et al., 2014).
Nonlinear Optical Materials
Electronic and Luminescent Properties
The study of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione reveals its stable tautomers and the potential for nonlinear optical applications. Through DFT-based calculations and experimental analyses, this compound exhibits significant nonlinear optical properties, highlighting its potential in the development of new materials for optoelectronic applications (Nadeem et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-13-7-6-11(8-14(13)18)9-19-22-15(20-21-16(22)24)10-23-12-4-2-1-3-5-12/h1-9H,10H2,(H,21,24)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNSOMYTOBHFNR-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)
![3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5519180.png)
![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5519195.png)

![[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)


![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)
